Benzyl fumarate

Descripción general

Descripción

Benzyl fumarate is an organic compound with the molecular formula C₁₈H₁₆O₄. It is an ester derived from fumaric acid and benzyl alcohol. Fumaric acid is a naturally occurring compound found in various plants and fungi, and it plays a crucial role in the citric acid cycle. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl fumarate can be synthesized through the esterification of fumaric acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are optimized to achieve high yields and purity of the product. The use of a continuous flow reactor also ensures better control over the reaction parameters, leading to a more consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl fumarate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound diacid.

Reduction: The compound can be reduced to form benzyl succinate.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: this compound diacid.

Reduction: Benzyl succinate.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

Anaerobic Hydrocarbon Degradation

Benzyl fumarate plays a crucial role in anaerobic hydrocarbon degradation, particularly in the conversion of toluene to benzylsuccinate through the action of benzylsuccinate synthase (BSS). This enzyme catalyzes the addition of toluene to fumarate, forming R-benzylsuccinate, which serves as an intermediate in anaerobic pathways for aromatic hydrocarbon degradation. The reaction is characterized by its high stereospecificity, yielding predominantly the R-enantiomer of benzylsuccinate .

Mechanistic Insights

Recent studies have explored the mechanistic details of BSS, revealing that it operates via a radical mechanism where a thiyl radical abstracts a hydrogen atom from toluene. This process allows for the formation of a C–C bond between toluene and fumarate, highlighting the enzyme's role in microbial metabolism of hydrocarbons .

Polymer Chemistry

Synthesis of Biodegradable Polymers

this compound has been utilized in the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). For instance, lipase-catalyzed ROP of β-substituted β-lactones has led to the formation of poly(benzyl malate) terminated by monothis compound groups. This method has demonstrated high monomer conversion rates and favorable molecular weights, making it a viable approach for developing environmentally friendly materials .

| Polymer Characteristics | Value |

|---|---|

| Monomer Conversion | >70% |

| Weight Average Molar Mass | ~3,600 g/mol |

| Dispersity | 1.42 |

Environmental Applications

Preservative Development

this compound derivatives have been explored as potential preservatives due to their antimicrobial properties. Research indicates that compounds synthesized from maleic anhydride and benzyl alcohol exhibit significant preservative effects, suggesting applications in food preservation and material protection against microbial degradation .

Case Studies

Case Study 1: Anaerobic Toluene Degradation

A study involving denitrifying bacteria demonstrated the efficiency of benzylsuccinate synthase in converting toluene into R-benzylsuccinate under anaerobic conditions. The findings emphasized the enzyme's specificity and its potential application in bioremediation strategies for environments contaminated with aromatic hydrocarbons .

Case Study 2: Polymer Synthesis Using Lipases

In experiments utilizing lipases for ROP of β-lactones, researchers achieved significant polymer yields with low hydrolysis rates. The synthesized poly(benzyl malate) exhibited promising characteristics for biomedical applications due to its biocompatibility and biodegradability .

Mecanismo De Acción

The mechanism of action of benzyl fumarate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways. This compound can scavenge free radicals, thereby reducing oxidative damage to cells and tissues. Additionally, it may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Comparación Con Compuestos Similares

Dimethyl fumarate: An ester of fumaric acid and methanol, known for its use in the treatment of multiple sclerosis.

Diethyl fumarate: An ester of fumaric acid and ethanol, used in organic synthesis.

Bisoprolol fumarate: A fumarate salt of bisoprolol, used as a beta-blocker in the treatment of cardiovascular diseases.

Uniqueness of Benzyl Fumarate: this compound stands out due to its unique combination of benzyl and fumarate functionalities. This combination imparts distinct chemical and biological properties to the compound, making it a versatile intermediate in organic synthesis and a potential therapeutic agent.

Actividad Biológica

Benzyl fumarate, a derivative of fumaric acid, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

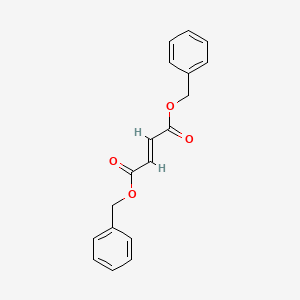

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a fumarate moiety. Its structure can be represented as follows:

This compound is known to participate in various biochemical pathways, particularly in microbial metabolism.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.

- Antitumor Activity : Preliminary findings suggest that it may have potential as an anticancer agent.

- Enzymatic Interactions : It acts as a substrate for specific enzymes involved in anaerobic degradation processes.

The biological activity of this compound can be attributed to its role in metabolic pathways. Notably, it is involved in the anaerobic degradation of aromatic compounds, where it serves as an intermediate in the reaction catalyzed by benzylsuccinate synthase (BSS) . This enzyme facilitates the addition of toluene to fumarate, resulting in the formation of benzylsuccinate, which is crucial for energy production in certain bacteria.

Enzymatic Pathways

The enzymatic activity related to this compound can be summarized as follows:

| Enzyme | Reaction | Product |

|---|---|---|

| Benzylsuccinate Synthase | Toluene + Fumarate → Benzylsuccinate | Benzylsuccinate |

| Fumarate Hydratase | Fumarate ↔ Malate | Malate |

These reactions highlight the compound's importance in microbial metabolism and its potential applications in bioremediation .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens .

- Antitumor Potential : Research indicated that this compound could inhibit the proliferation of cancer cells in vitro. A concentration of 50 µM showed a reduction in cell viability by approximately 60% after 48 hours .

- Microbial Metabolism : In anaerobic conditions, specific strains of bacteria were able to utilize this compound as a carbon source, demonstrating its role in microbial ecology and potential for biotechnological applications .

Propiedades

IUPAC Name |

dibenzyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZVJYPXOWWFSW-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-64-7 | |

| Record name | Benzyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K095ZNL0LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.